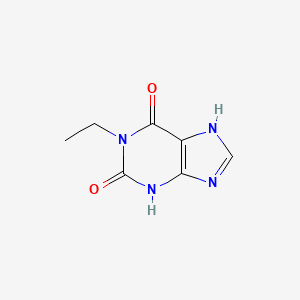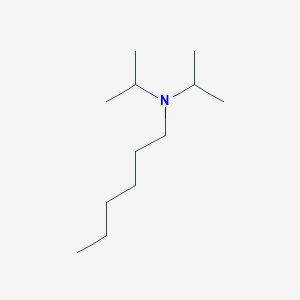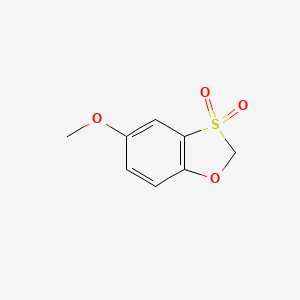![molecular formula C16H15N5O B14342372 N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea CAS No. 93798-37-9](/img/structure/B14342372.png)
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amino groups. The presence of both triazole and urea functionalities imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea typically involves the reaction of 3-methylphenylhydrazine with phenyl isocyanate. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the triazole ring. The final step involves the reaction of the triazole intermediate with urea to yield the desired compound. The reaction conditions generally include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as acids or bases, can also enhance the reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated triazole derivatives.
Reduction: Amine derivatives of the triazole compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The urea moiety can also interact with amino acid residues in the enzyme’s active site, further enhancing its inhibitory effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea can be compared with other triazole derivatives, such as:
- N-[1-(2-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea
- N-[1-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea
- N-[1-(3-Methylphenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]urea
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93798-37-9 |
|---|---|
Molekularformel |
C16H15N5O |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
[1-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]urea |
InChI |
InChI=1S/C16H15N5O/c1-11-6-5-9-13(10-11)21-14(12-7-3-2-4-8-12)18-16(20-21)19-15(17)22/h2-10H,1H3,(H3,17,19,20,22) |
InChI-Schlüssel |
MCZOVVMISIFULW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=NC(=N2)NC(=O)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


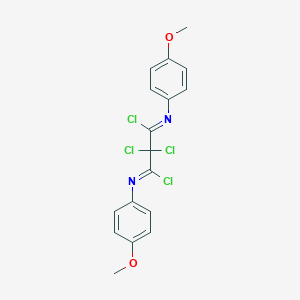

![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
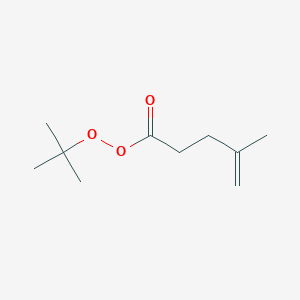
arsanium bromide](/img/structure/B14342323.png)

![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
